1-(2-クロロエチル)ピペリジン-4-カルボニトリル

概要

説明

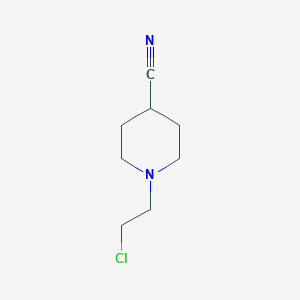

1-(2-Chloroethyl)piperidine-4-carbonitrile: is an organic compound with the molecular formula C8H13ClN2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound is characterized by the presence of a chloroethyl group and a carbonitrile group attached to the piperidine ring

科学的研究の応用

1-(2-Chloroethyl)piperidine-4-carbonitrile has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

Target of Action

Related compounds such as piperidine derivatives have been associated with t-type calcium channels . These channels play a crucial role in various physiological processes, including neuronal firing, muscle contraction, and hormone secretion.

Mode of Action

It is synthesized by reacting chlorine with 4-cyanopiperidine in acetonitrile, followed by dehydrative halogenation with phosphorus and benzene . The interaction of this compound with its targets and the resulting changes are yet to be fully understood.

Biochemical Pathways

Related compounds have been involved in the synthesis of quinuclidine and acetonitrile

Result of Action

Related compounds have shown inhibitory effects on certain enzymes . More research is needed to determine the specific effects of this compound.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1-(2-Chloroethyl)piperidine-4-carbonitrile is not well-studied. Factors such as temperature, pH, and presence of other molecules can potentially affect the compound’s action. The compound is recommended to be stored at room temperature, in a dry and cool environment .

準備方法

Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)piperidine-4-carbonitrile can be synthesized through several synthetic routes. One common method involves the reaction of 4-cyanopiperidine with ethylene oxide in the presence of a base, followed by chlorination using thionyl chloride. The reaction conditions typically include:

Temperature: 0-5°C for the initial reaction with ethylene oxide.

Solvent: Anhydrous conditions are preferred.

Reagents: Thionyl chloride for chlorination.

Industrial Production Methods: In industrial settings, the production of 1-(2-Chloroethyl)piperidine-4-carbonitrile may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are essential for large-scale production.

化学反応の分析

Types of Reactions: 1-(2-Chloroethyl)piperidine-4-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction Reactions: Reduction of the carbonitrile group can yield primary amines.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

Substitution: Products include substituted piperidines with various functional groups.

Oxidation: Products include oxides or hydroxylated derivatives.

Reduction: Products include primary amines or other reduced forms.

類似化合物との比較

- 1-(2-Bromoethyl)piperidine-4-carbonitrile

- 1-(2-Iodoethyl)piperidine-4-carbonitrile

- 1-(2-Fluoroethyl)piperidine-4-carbonitrile

Comparison: 1-(2-Chloroethyl)piperidine-4-carbonitrile is unique due to its specific reactivity and the presence of the chloroethyl group. Compared to its bromo, iodo, and fluoro counterparts, the chloro derivative offers a balance of reactivity and stability, making it suitable for a wide range of applications. The chloro group is less reactive than bromo and iodo groups but more reactive than the fluoro group, providing a versatile intermediate for various chemical transformations.

生物活性

1-(2-Chloroethyl)piperidine-4-carbonitrile (CEPCN) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological interactions, and implications for therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

1-(2-Chloroethyl)piperidine-4-carbonitrile has the molecular formula and a molecular weight of approximately 201.12 g/mol. The structure consists of a piperidine ring substituted with a chloroethyl group and a cyano group, which contributes to its reactivity and biological activity. The chloroethyl moiety is particularly notable for its ability to alkylate DNA, leading to cytotoxic effects on rapidly dividing cells, which is relevant for cancer treatment strategies.

Synthesis of 1-(2-Chloroethyl)piperidine-4-carbonitrile

The synthesis of CEPCN typically involves the reaction of piperidine-4-carbonitrile with 2-chloroethylamine hydrochloride. Key parameters such as solvent choice, temperature, and reaction time significantly influence the yield and purity of the final product. The synthesis can be optimized by conducting reactions at room temperature for several hours.

Antimicrobial Properties

Research indicates that CEPCN exhibits antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential bacterial enzymes, although specific pathways remain to be fully elucidated.

Anticancer Activity

The compound's ability to alkylate DNA suggests potential as an anticancer agent. Studies have shown that derivatives of CEPCN can induce cytotoxicity in cancer cell lines, making it a candidate for further investigation in oncology.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Induces cytotoxicity in cancer cell lines | |

| Neurological | Potential interaction with CNS receptors |

Neurological Applications

Compounds similar to CEPCN have been studied for their interaction with central nervous system (CNS) receptors. Notably, piperidine derivatives often exhibit activity on neurotransmitter systems, suggesting potential applications in treating neurological disorders . For instance, studies have indicated that modifications in the piperidine structure can enhance binding affinity to dopamine receptors, which are crucial in managing conditions like Parkinson's disease .

Clinical Implications

The potential for CEPCN as an antihypertensive agent has been explored through its structural analogs. Research has shown that certain derivatives demonstrate significant receptor blocking activities, which could lead to novel treatments for hypertension . The compound's ability to modulate adrenergic and serotonergic pathways positions it as a promising candidate in cardiovascular pharmacotherapy.

特性

IUPAC Name |

1-(2-chloroethyl)piperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN2/c9-3-6-11-4-1-8(7-10)2-5-11/h8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSLFXWOZZNHTEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C#N)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20453377 | |

| Record name | 4-Piperidinecarbonitrile, 1-(2-chloroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108890-51-3 | |

| Record name | 4-Piperidinecarbonitrile, 1-(2-chloroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。